Tetrafluoroammonium
Description
Historical Perspectives and Genesis of Research on the NF₄⁺ Cation
The quest for high-energy materials and powerful oxidizing agents spurred significant research in fluorine chemistry during the mid-20th century. The theoretical concept of a tetrafluoroammonium cation had been considered, but its practical synthesis remained a formidable challenge.
The breakthrough came in 1966 when two research groups independently reported the successful synthesis of salts containing the NF₄⁺ cation. osti.govresearchgate.net One team, led by W. E. Tolberg and his colleagues, and another by Karl O. Christe's group, both achieved this milestone. osti.gov Their approach was conceptually similar, involving the reaction of nitrogen trifluoride (NF₃) with elemental fluorine (F₂) in the presence of a strong Lewis acid, which acted as a fluoride (B91410) ion acceptor. researchgate.netscispace.com
The seminal reaction can be generally represented as: NF₃ + F₂ + LA → [NF₄]⁺[LAF]⁻ (where LA is a strong Lewis Acid, such as SbF₅, AsF₅, or BF₃)
For instance, reacting a mixture of nitrogen trifluoride, fluorine, and antimony pentafluoride (SbF₅) under heat and pressure yielded this compound hexafluoroantimonate (NF₄SbF₆). researchgate.net The formation of this salt was a landmark achievement, confirming the existence of the NF₄⁺ cation. Initial characterization was conducted using a combination of techniques, including elemental analysis, thermal decomposition studies, and importantly, fluorine-19 nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectroscopy. researchgate.netresearchgate.net These spectroscopic methods were crucial in establishing the ionic nature of the compounds and the tetrahedral structure of the NF₄⁺ cation, where all four fluorine atoms were shown to be equivalent. wikipedia.orgresearchgate.netresearchgate.net
The initial synthesis of NF₄⁺ salts, such as NF₄AsF₆ and NF₄SbF₆, was difficult. sciencemadness.org However, the successful isolation and characterization of these compounds opened a new chapter in fluorine and nitrogen chemistry, paving the way for the synthesis of a wide array of other this compound salts through metathesis reactions. wikipedia.orgresearchgate.netresearchgate.net These subsequent studies further explored the properties and reactivity of this unique cation.
Fundamental Significance of this compound in Inorganic and Fluorine Chemistry
The discovery and study of the this compound cation have had a profound impact on the field of chemistry, particularly in the areas of high-energy materials, synthesis, and the fundamental understanding of chemical bonding.
High Oxidation State Chemistry: The NF₄⁺ cation is of fundamental importance because it features nitrogen in its highest possible oxidation state of +5. wikipedia.orgquora.com This was a surprising result, as forcing the relatively electronegative nitrogen atom to achieve such a high positive oxidation state is exceptionally difficult. Its existence challenged and expanded the known limits of nitrogen chemistry.
Powerful Oxidizing and Fluorinating Agent: this compound salts are among the most powerful known oxidizing agents. dtic.mil Their high energy content and ability to act as electrophilic fluorinating agents make them valuable reagents. wikipedia.org They are strong enough to fluorinate a wide range of substances, including aromatic compounds and even methane. wikipedia.org This reactivity stems from the cation's tendency to decompose, releasing highly reactive species. For example, the hydrolysis of NF₄⁺ quantitatively produces nitrogen trifluoride and oxygen. researchgate.net
Energetic Materials: The high enthalpy of formation of NF₄⁺ salts makes them highly energetic materials. This has led to their investigation for applications as high-performance solid oxidizers in rocket propellants and gas generators. wikipedia.orgresearchgate.net The combination of a high-energy cation with various energetic anions allows for the tuning of properties for specific applications.
Advancement in Synthetic Chemistry: The synthesis of the initial NF₄⁺ salts, like NF₄SbF₆, provided a gateway to a broader family of these compounds. researchgate.net The use of metathesis (double displacement) reactions in non-aqueous solvents like anhydrous hydrogen fluoride (HF) enabled the preparation of numerous other this compound salts with a variety of anions. wikipedia.orgresearchgate.netresearchgate.net This has allowed for the systematic study of how the anion affects the stability and properties of the salt. The ability of NF₄⁺ to form stable salts even with anions derived from weak Lewis acids was a surprising discovery that highlighted the unique stabilizing properties of the cation itself. researchgate.netiaea.org
Isoelectronic Principle: The this compound ion is isoelectronic with other significant tetrahedral species such as tetrafluoromethane (CF₄), trifluoramine oxide (ONF₃), and the tetrafluoroborate (B81430) anion (BF₄⁻). wikipedia.org Comparative studies of these species have provided valuable insights into bonding, structure, and reactivity trends across isoelectronic series.
Data Tables
Table 1: Properties of the this compound Cation
| Property | Value/Description | Reference(s) |
|---|---|---|
| Chemical Formula | NF₄⁺ | wikipedia.org |
| Molar Mass | 90.000 g·mol⁻¹ | wikipedia.org |
| Geometry | Tetrahedral | wikipedia.orgresearchgate.net |
| N-F Bond Length (estimated) | 124 pm | wikipedia.org |
| Nitrogen Oxidation State | +5 | sciencemadness.orgquora.com |
Table 2: Examples of this compound Salts
| Compound Name | Chemical Formula | Anion | Reference(s) |
|---|---|---|---|
| This compound Hexafluoroantimonate | NF₄SbF₆ | Hexafluoroantimonate (SbF₆⁻) | researchgate.netresearchgate.net |
| This compound Hexafluoroarsenate | NF₄AsF₆ | Hexafluoroarsenate (AsF₆⁻) | researchgate.net |
| This compound Tetrafluoroborate | NF₄BF₄ | Tetrafluoroborate (BF₄⁻) | wikipedia.orgresearchgate.net |
| Bis(this compound) Hexafluorosilicate | (NF₄)₂SiF₆ | Hexafluorosilicate (SiF₆²⁻) | iaea.org |
| This compound Perchlorate | NF₄ClO₄ | Perchlorate (ClO₄⁻) | wikipedia.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
F4N+ |
|---|---|
Molecular Weight |
90 g/mol |
IUPAC Name |
tetrafluoroazanium |
InChI |
InChI=1S/F4N/c1-5(2,3)4/q+1 |
InChI Key |
LDOAUKNENSIPAZ-UHFFFAOYSA-N |
SMILES |
[N+](F)(F)(F)F |
Canonical SMILES |
[N+](F)(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Tetrafluoroammonium Salts
Direct Fluorination Pathways for NF₄⁺ Salt Formation
Direct fluorination stands as the foundational method for producing tetrafluoroammonium salts. This approach involves the oxidation of nitrogen trifluoride (NF₃) with elemental fluorine (F₂) under specific, energy-intensive conditions and in the presence of a strong Lewis acid.
NF₃ + F₂ + LA → [NF₄]⁺[LAF]⁻
where LA represents the Lewis acid.
The reaction requires an activation energy source, which can be thermal, photolytic, or in the form of high-energy radiation. researchgate.netresearchgate.net For instance, the synthesis of [NF₄]⁺[SbF₆]⁻ involves heating a mixture of NF₃, F₂, and SbF₅ under pressure. researchgate.netresearchgate.net Similarly, [NF₄]⁺[BF₄]⁻ was first prepared by exposing a heterogeneous mixture of NF₃, boron trifluoride (BF₃), and F₂ to 3-MeV bremsstrahlung radiation at 77 K. wikipedia.orgresearchgate.net Photolysis at low temperatures has also been employed to synthesize salts like [NF₄]⁺[PF₆]⁻ and [NF₄]⁺[GeF₅]⁻. researchgate.net
The choice of the Lewis acid is critical. It must be a strong fluoride (B91410) ion acceptor to stabilize the resulting complex anion, [LAF]⁻. Common Lewis acids used in these syntheses include SbF₅, AsF₅, BF₃, and phosphorus pentafluoride (PF₅). wikipedia.orgresearchgate.net
Table 1: Examples of Direct Fluorination Reactions for NF₄⁺ Salt Synthesis
| Reactants | Lewis Acid | Activation Method | Product |
| NF₃, F₂ | SbF₅ | Heat, Pressure | [NF₄]⁺[SbF₆]⁻ |
| NF₃, F₂ | AsF₅ | Heat, Pressure | [NF₄]⁺[AsF₆]⁻ |
| NF₃, F₂ | BF₃ | 3-MeV Bremsstrahlung (77 K) | [NF₄]⁺[BF₄]⁻ |
| NF₃, F₂ | PF₅ | Photolysis (-196°C) | [NF₄]⁺[PF₆]⁻ |
| NF₃, F₂ | GeF₄ | Photolysis (-196°C) | [NF₄]⁺[GeF₅]⁻ |
The initial and crucial step in the formation of the this compound cation is the dissociation of molecular fluorine (F₂) into highly reactive fluorine atoms (F•). researchgate.netnih.gov This dissociation requires a significant energy input, which is why activation methods like heat, UV photolysis, or high-energy radiation are essential for the reaction to proceed. researchgate.netresearchgate.net
F₂ ⇌ 2F•
Experimental evidence, including electron spin resonance (ESR) studies, has confirmed the presence of the nitrogen trifluoride radical cation (NF₃⁺•) as a key intermediate in the reaction pathway. researchgate.netnih.gov This intermediate is formed through the oxidation of nitrogen trifluoride. The ESR spectra of ¹⁴NF₃⁺• and ¹⁵NF₃⁺• have been observed during the γ-irradiation of NF₄⁺ salts and in low-temperature UV photolysis of NF₃-F₂-Lewis acid mixtures. researchgate.net
A critical question in the mechanism was how the NF₃⁺• intermediate is formed. Two main possibilities were considered: the reaction of a fluorine atom with NF₃ to form an unstable NF₄• radical, or the reaction of a fluorine atom with the Lewis acid (LA) to form a Lewis acid-fluorine radical (LAF•). researchgate.netnih.gov
Computational studies were instrumental in resolving this ambiguity. These studies revealed that while both NF₄• and LAF• radicals have similar heats of reaction, only the LAF• radicals (such as SbF₆•, AsF₆•, and BF₄•) possess sufficient thermal stability to be viable species at the reaction temperatures. researchgate.netnih.gov The NF₄• radical is predicted to be too unstable. researchgate.net
Therefore, the currently accepted mechanism posits that the fluorine atom generated from F₂ reacts with the Lewis acid to form a highly reactive LAF• radical. researchgate.netnih.gov
F• + LA → LAF•
This LAF• radical is an exceptionally powerful oxidizing agent, significantly more so than fluorine itself. It is this potent radical that oxidizes NF₃ to the NF₃⁺• cation. researchgate.netnih.gov
LAF• + NF₃ → [NF₄]⁺[LAF]⁻ (initially as an ion pair) or NF₃⁺• + [LAF]⁻
This extraordinary enhancement of the oxidizing power of fluorine by strong Lewis acids is a key insight into the formation of the NF₄⁺ cation. researchgate.netnih.gov The final step involves the reaction of the NF₃⁺• radical cation with a fluoride source (likely the [LAF]⁻ anion or another fluorine atom) to form the stable this compound cation, NF₄⁺.
NF₃⁺• + F⁻ → NF₄⁺
Mechanistic Elucidation of NF4+ Cation Formation Processes
Involvement of the NF3+ Cation as a Key Intermediate
Metathesis Reactions and Anion Exchange Processes for this compound Salt Synthesis
While direct fluorination is essential for the initial formation of the NF₄⁺ cation, metathesis reactions provide a versatile and often simpler route to a wider variety of this compound salts. wikipedia.orgresearchgate.net This method involves starting with a stable, readily prepared this compound salt, typically [NF₄]⁺[SbF₆]⁻, and exchanging its anion with a different desired anion. researchgate.net
The general form of the reaction is:
[NF₄]⁺[SbF₆]⁻ + M⁺A⁻ → [NF₄]⁺A⁻ + M⁺[SbF₆]⁻
where M⁺ is typically an alkali metal cation like cesium (Cs⁺) and A⁻ is the new anion.
These reactions are commonly carried out in a suitable non-aqueous solvent, with anhydrous hydrogen fluoride (HF) being the most frequently used medium. researchgate.netresearchgate.net The success of the metathesis reaction often relies on the insolubility of the resulting alkali metal salt (e.g., CsSbF₆) in the solvent, which drives the reaction to completion by precipitation. acs.org
This methodology has been successfully employed to synthesize a range of this compound salts with various anions. For example:
NF₄⁺SO₃F⁻ was prepared by the reaction of [NF₄]⁺[SbF₆]⁻ with CsSO₃F in anhydrous HF at -78 °C. researchgate.net
(NF₄)₂SiF₆ was synthesized from the reaction of [NF₄]⁺[SbF₆]⁻ with Cs₂SiF₆ in anhydrous HF. researchgate.net
NF₄⁺ClO₄⁻ was synthesized via metathesis between [NF₄]⁺[SbF₆]⁻ and CsClO₄ in anhydrous HF at -78 °C. researchgate.netacs.org
(NF₄)₂SnF₆ was prepared by reacting [NF₄]⁺[SbF₆]⁻ with Cs₂SnF₆ in an HF solution. researchgate.net
(NF₄)₂TiF₆ was synthesized using a similar metathesis reaction between [NF₄]⁺[SbF₆]⁻ and Cs₂TiF₆ in HF. researchgate.net
The ability to perform these anion exchange reactions significantly broadens the scope of this compound chemistry, allowing for the isolation of salts with anions that might not be compatible with the harsh conditions of direct fluorination. researchgate.netresearchgate.net However, the stability of the resulting salt is a crucial factor. For instance, attempts to prepare NF₄NO₃ were unsuccessful due to the rapid fluorination of the nitrate (B79036) anion by the highly oxidizing NF₄⁺ cation. wikipedia.org
Table 2: Examples of Metathesis Reactions for NF₄⁺ Salt Synthesis
| Starting NF₄⁺ Salt | Metathesis Reagent | Solvent | Product |
| [NF₄]⁺[SbF₆]⁻ | CsSO₃F | Anhydrous HF | NF₄⁺SO₃F⁻ |
| [NF₄]⁺[SbF₆]⁻ | Cs₂SiF₆ | Anhydrous HF | (NF₄)₂SiF₆ |
| [NF₄]⁺[SbF₆]⁻ | CsClO₄ | Anhydrous HF | NF₄⁺ClO₄⁻ |
| [NF₄]⁺[SbF₆]⁻ | Cs₂SnF₆ | Anhydrous HF | (NF₄)₂SnF₆ |
| [NF₄]⁺[SbF₆]⁻ | Cs₂TiF₆ | Anhydrous HF | (NF₄)₂TiF₆ |
Preparation of Specific NF₄⁺ Salts via Counter-Anion Metathesis Reactions
Metathesis reactions are a cornerstone for diversifying the range of available this compound salts. wikipedia.org This technique involves the exchange of anions between two reacting salts, typically in a suitable non-aqueous solvent, to produce a new, desired salt. wikipedia.org Anhydrous hydrogen fluoride (HF) is a common solvent for these reactions due to its ability to dissolve many fluorine-containing compounds. google.comwikipedia.org However, for anions that react with HF, other solvents like acetonitrile (B52724) (CH₃CN) or sulfur dioxide (SO₂) must be used. dtic.mil
A prominent example is the synthesis of this compound tetrafluoroborate (B81430) (NF₄BF₄), a compound of interest for chemical lasers, from NF₄SbF₆. google.com The process involves the reaction of NF₄SbF₆ with cesium tetrafluoroborate (CsBF₄) in anhydrous HF. google.com The less soluble cesium hexafluoroantimonate (CsSbF₆) precipitates, leaving the desired NF₄BF₄ in solution. google.com
Similarly, other NF₄⁺ salts have been synthesized through metathesis. For example, (NF₄)₂NiF₆ was prepared by reacting Cs₂NiF₆ with NF₄SbF₆ in HF. acs.org The synthesis of NF₄⁺SO₃F⁻ was achieved through the metathesis of NF₄SbF₆ and CsSO₃F in anhydrous HF at low temperatures. researchgate.net The choice of reactants is often guided by the solubility of the products, driving the reaction towards the formation of the desired salt. wikipedia.org
The following table summarizes several metathesis reactions used to produce specific NF₄⁺ salts:
| Precursor NF₄⁺ Salt | Metathesis Reagent | Product NF₄⁺ Salt | Byproduct | Solvent | Reference |
| NF₄SbF₆ | CsBF₄ | NF₄BF₄ | CsSbF₆ | Anhydrous HF | google.com |
| NF₄SbF₆ | Cs₂NiF₆ | (NF₄)₂NiF₆ | CsSbF₆ | Anhydrous HF | acs.org |
| NF₄SbF₆ | CsSO₃F | NF₄SO₃F | CsSbF₆ | Anhydrous HF | researchgate.netresearchgate.net |
| NF₄SbF₆ | CsNO₃ | [NF₄NO₃] (unstable) | CsSbF₆ | CH₃CN or SO₂ | dtic.mil |
| NF₄SbF₆ | KN(NO₂)₂ | [NF₄N(NO₂)₂] (unstable) | KSbF₆ | SO₂ or CH₃CN | lookchem.com |
| NF₄SbF₆ | Cs₂SiF₆ | (NF₄)₂SiF₆ | CsSbF₆ | Anhydrous HF | researchgate.net |
| NF₄HF₂ | WOF₄ | NF₄WOF₅ | HF | Anhydrous HF | researchgate.net |
It is important to note that not all metathesis reactions lead to stable, isolable NF₄⁺ salts. For instance, the reaction of NF₄SbF₆ with CsNO₃ leads to the in-situ formation of NF₄NO₃, which rapidly decomposes to NF₃ and fluorine nitrate (FONO₂). dtic.mil
Development and Application of Anion-Exchange Media for Advanced NF₄⁺ Salt Production
While metathesis reactions are effective, the use of anion-exchange media offers a potentially more refined and controlled method for producing high-purity this compound salts. Anion-exchange chromatography is a technique where molecules are separated based on their net surface charge. thermofisher.combio-works.com In the context of NF₄⁺ salt production, a solid-phase anion-exchange resin would be pre-loaded with a desired anion. A solution containing a different NF₄⁺ salt would then be passed through the resin. The original anion on the resin would be exchanged for the anion in solution, resulting in the formation of the new NF₄⁺ salt.
This method offers several advantages over traditional precipitation-based metathesis. It can allow for the use of a wider variety of counter-ions and potentially lead to higher purity products by minimizing contamination from byproduct salts. For instance, the purification of oligonucleotides, which are also charged molecules, is often achieved with high efficiency using anion-exchange chromatography. bio-works.com
The stationary phase in anion-exchange chromatography consists of an insoluble matrix with covalently attached positively charged groups, which attract and bind negatively charged anions. harvardapparatus.com The strength of the binding can be influenced by the charge of the anion and the properties of the resin. bio-works.com Elution of the desired product can be achieved by changing the ionic strength of the solvent. bio-works.com
While the direct application of anion-exchange resins for the large-scale production of NF₄⁺ salts is not extensively detailed in the provided search results, the principles of ion-exchange chromatography are well-established and offer a promising avenue for future developments in the synthesis of these high-energy compounds. The use of such techniques could facilitate the preparation of novel NF₄⁺ salts that are difficult to obtain through conventional metathesis due to solubility constraints or product instability. Research into suitable resin materials that are stable in the highly oxidative and non-aqueous environments required for NF₄⁺ chemistry would be a critical step in this direction.
Advanced Spectroscopic Characterization and Structural Investigations of Tetrafluoroammonium Species
Vibrational Spectroscopy (Infrared and Raman) of Tetrafluoroammonium Salts
Elucidation of the Ionic Structure in Solid-State and Solution Phases
Early investigations into the nature of compounds formed from the reaction of nitrogen trifluoride (NF₃), fluorine (F₂), and a strong Lewis acid, such as arsenic pentafluoride (AsF₅), utilized vibrational spectroscopy to confirm the ionic nature of the resulting adducts. dtic.mil The presence of the this compound cation, NF₄⁺, existing as a salt with a complex anion (e.g., AsF₆⁻), was unequivocally established through the analysis of their IR and Raman spectra. dtic.milresearchgate.net
The this compound cation, being isoelectronic with tetrafluoromethane (CF₄) and the tetrafluoroborate (B81430) anion (BF₄⁻), is expected to possess a tetrahedral (Td) geometry. dtic.milwikipedia.org For a molecule with Td symmetry, four fundamental vibrational modes are predicted: ν₁ (A₁), ν₂ (E), ν₃ (F₂), and ν₄ (F₂). All four modes are Raman active, while only the F₂ modes (ν₃ and ν₄) are infrared active. The observation of these characteristic bands in the vibrational spectra of various NF₄⁺ salts provides compelling evidence for its tetrahedral structure. dtic.mil The ionic character of these salts is further supported by their behavior in solution. For instance, the ionic nature of NF₄⁺XF₇⁻ (where X = W, U) salts in bromine pentafluoride (BrF₅) solution was confirmed using spectroscopic methods. researchgate.net Similarly, studies on NF₄⁺SO₃F⁻ in anhydrous hydrogen fluoride (B91410) (HF) solution have demonstrated its ionic constitution through Raman spectroscopy. researchgate.net
The vibrational frequencies of the NF₄⁺ cation are remarkably consistent across a range of different counter-anions, indicating that the cation-anion interactions are predominantly ionic and have a minimal perturbing effect on the cation's fundamental vibrations. This consistency is a hallmark of a stable, well-defined polyatomic ion.
Table 1: Fundamental Vibrational Frequencies of the NF₄⁺ Cation in NF₄AsF₆
| Vibrational Mode | Symmetry | ¹⁴NF₄⁺ (cm⁻¹) | ¹⁵NF₄⁺ (cm⁻¹) | Activity |
|---|---|---|---|---|
| ν₁ (symmetric stretch) | A₁ | 847 | 847 | Raman |
| ν₂ (bending) | E | 445 | 444 | Raman |
| ν₃ (asymmetric stretch) | F₂ | 1159 | 1129 | IR, Raman |
| ν₄ (bending) | F₂ | 611 | 608 | IR, Raman |
Data sourced from a study on ¹⁴NF₄AsF₆ and ¹⁵NF₄AsF₆. researchgate.net
Force Field Analysis and Isotopic Labeling Studies (e.g., ¹⁵N) for NF₄⁺
To gain a more quantitative understanding of the bonding within the this compound cation, force field analyses have been performed. These calculations utilize the experimentally observed vibrational frequencies to determine the force constants associated with the N-F bonds and the F-N-F angles. The force constants provide a measure of the bond strength and the rigidity of the molecular framework.
A significant advancement in this area came from isotopic labeling studies. By synthesizing this compound salts with the heavier ¹⁵N isotope, researchers were able to observe shifts in the vibrational frequencies. researchgate.net As predicted by theory, the vibrational modes involving significant nitrogen atom displacement, particularly the asymmetric stretching mode (ν₃), exhibit a noticeable isotopic shift to lower frequencies upon substitution of ¹⁴N with ¹⁵N. researchgate.net The symmetric stretching mode (ν₁), where the nitrogen atom is stationary, shows no such shift. researchgate.net
The observed isotopic shifts for ¹⁵NF₄⁺ in NF₄AsF₆ were instrumental in refining the general valence force field for the NF₄⁺ cation. researchgate.net These experimental data provide stringent constraints for the force field calculations, leading to more accurate force constants. The calculated force constants for NF₄⁺ have been compared with those of isoelectronic species like BF₄⁻ and CF₄, contributing to a broader understanding of bonding trends in these tetrahedral molecules. dtic.mil
Table 2: Calculated Force Constants for the NF₄⁺ Cation
| Force Constant | Description | Value (mdyn/Å) |
|---|---|---|
| fᵣ | N-F stretching | 6.33 |
| fᵣᵣ | Stretch-stretch interaction | 0.41 |
| fₐ | F-N-F bending | 1.34 |
| fᵣₐ | Stretch-bend interaction | 0.28 |
Force constants were calculated based on the vibrational spectra of ¹⁴NF₄⁺ and ¹⁵NF₄⁺. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be an indispensable tool for characterizing this compound salts, particularly in the solution phase. It provides detailed information about the chemical environment of the NMR-active nuclei within the cation.
¹⁹F NMR for Characterizing Cationic Environments and Reaction Monitoring
Given the composition of the this compound cation, ¹⁹F NMR spectroscopy is the most direct and informative NMR technique. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive probe. In solutions of this compound salts, such as in anhydrous HF, the ¹⁹F NMR spectrum of the NF₄⁺ cation typically exhibits a single resonance. dtic.mil This is a consequence of the four fluorine atoms being chemically and magnetically equivalent in a tetrahedral geometry, where they are rapidly tumbling in solution.
The chemical shift of the NF₄⁺ resonance provides information about the electronic environment of the fluorine atoms. For example, in a solution of NF₄SbF₆ in anhydrous HF, the ¹⁹F NMR spectrum shows a triplet for the NF₄⁺ cation at approximately -214.7 ppm relative to CFCl₃. dtic.mil The triplet splitting arises from the coupling between the fluorine nuclei and the spin-1 ¹⁴N nucleus (¹J¹⁴N-¹⁹F ≈ 231 Hz). dtic.mil The observation of a well-defined multiplet further confirms the integrity of the NF₄⁺ cation in solution.
Solid-state ¹⁹F MAS (Magic Angle Spinning) NMR has also been employed to study this compound salts. These studies have been crucial in confirming the tetrahedral geometry of the NF₄⁺ cation in the solid state, corroborating the findings from vibrational spectroscopy and X-ray diffraction. researchgate.net
Table 3: Representative ¹⁹F NMR Data for the NF₄⁺ Cation
| Compound | Solvent | Chemical Shift (δ) vs. CFCl₃ (ppm) | Coupling Constant (J) (Hz) |
|---|---|---|---|
| NF₄SbF₆ | Anhydrous HF | -214.7 | ¹J(¹⁴N-¹⁹F) ≈ 231 |
Data is for the NF₄⁺ cation. dtic.mil
¹⁵N and ¹⁷O NMR for Providing Mechanistic Insights into NF₄⁺ Chemistry
While ¹⁹F NMR is the primary NMR tool for studying the NF₄⁺ cation, the use of other nuclei, such as ¹⁵N and ¹⁷O, can provide deeper mechanistic insights, although direct experimental data for the NF₄⁺ cation itself is sparse in the literature.
¹⁵N NMR spectroscopy, in principle, offers a direct window into the nitrogen center of the this compound cation. Due to the low natural abundance of ¹⁵N (0.37%), such studies would typically require isotopic enrichment. While ¹⁵N-labeling experiments have been conducted in reactions involving NF₄⁺ salts, these have often focused on elucidating the structure of the reaction products rather than characterizing the ¹⁵N NMR signature of the starting NF₄⁺ cation. researchgate.net Theoretical calculations have predicted extreme chemical shifts for some highly fluorinated nitrogen cations, suggesting that ¹⁵N NMR could be a very sensitive probe for such species. researchgate.net For instance, while not NF₄⁺, the ¹⁵N chemical shift for the hypothetical HNF⁺ cation has been calculated to be far outside the typical range for nitrogen compounds. researchgate.net The lack of extensive experimental ¹⁵N NMR data for NF₄⁺ represents an area for future research that could provide valuable benchmarks for theoretical models and a deeper understanding of the electronic structure of this cation.
¹⁷O NMR spectroscopy is not directly applicable to the this compound cation itself, as it contains no oxygen. However, it becomes relevant in studying the reactions of NF₄⁺ salts with oxygen-containing species. For example, the hydrolysis of NF₄⁺ salts or their reactions with oxyanions could be monitored by ¹⁷O NMR to trace the fate of the oxygen atoms and elucidate reaction mechanisms. Studies on related nitrogen-oxyfluoride species have utilized ¹⁷O NMR, demonstrating its potential utility in the broader field of fluorine and nitrogen chemistry.
X-ray Diffraction Studies on this compound Salts
A pivotal study involved the re-examination of the crystal structure of this compound tetrafluoroborate (NF₄BF₄). researchgate.net Earlier reports had suggested the presence of non-tetrahedral NF₄⁺ cations, but a more recent low-temperature X-ray diffraction study conclusively demonstrated that the NF₄⁺ cation in this salt is indeed tetrahedral. researchgate.net This finding resolved a significant controversy in the field and underscored the importance of careful crystallographic analysis. The alleged observation of distorted cations in previous studies was attributed to potential issues with crystal twinning or disorder. researchgate.net
The crystal structures of other salts, such as NF₄AsF₆ and NF₄SbF₆, have also been investigated. researchgate.net In the case of NF₄AsF₆, the structure is consistent with a tetrahedral NF₄⁺ cation. researchgate.net However, attempts to fully resolve the crystal structure of NF₄SbF₆ have been hampered by problems related to ion rotation and disorder within the crystal lattice, a common challenge in salts containing highly symmetric ions. researchgate.net Despite these difficulties, the available X-ray data strongly support the existence of the NF₄⁺ cation as a discrete tetrahedral entity in the solid state. The N-F bond length in the NF₄⁺ cation is estimated to be approximately 1.31-1.32 Å based on force field calculations and ab initio studies, which is consistent with the crystallographic data. dtic.mil
Table 4: Crystallographic Data for Selected this compound Salts
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| NF₄BF₄ | Tetragonal | P4/n | a = 7.01, c = 5.22 |
| NF₄AsF₆ | Tetragonal | P4/n | a = 7.84, c = 5.56 |
| (NF₄)₂TiF₆ | Tetragonal | - | a = 10.715 |
| (NF₄)₂SnF₆ | Tetragonal | - | Isotypic with (NF₄)₂GeF₆ |
Data compiled from various sources. researchgate.netresearchgate.netresearchgate.netacs.org
Single-Crystal X-ray Analysis for Precise Determination of Crystal Structures
Single-crystal X-ray diffraction stands as the definitive method for the precise determination of the three-dimensional atomic arrangement within this compound salts. This technique provides unambiguous data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the nature of the NF₄⁺ cation.
One of the key early studies focused on this compound tetrafluoroborate, NF₄⁺BF₄⁻. acs.org The crystal structure was determined through single-crystal X-ray diffraction analysis, revealing an approximately tetrahedral geometry for the NF₄⁺ cation. acs.org The study highlighted the challenges in accurately determining the structure due to factors like ion rotation in the crystal lattice. The structure was refined to an R value of 0.071 using 325 independent observed reflections. acs.org The analysis established that the NF₄⁺ cation possesses a tetrahedral geometry, isoelectronic with species like tetrafluoromethane (CF₄) and the tetrafluoroborate (BF₄⁻) anion. wikipedia.orgwikipedia.org
The crystallographic data for NF₄⁺BF₄⁻ confirmed that the structure consists of discrete NF₄⁺ and BF₄⁻ ions. acs.org The nitrogen-fluorine (N-F) bond length in the NF₄⁺ cation was determined to be approximately 1.30 Å, though a definitive value was complicated by thermal motion and potential disorder within the crystal. acs.org Other salts, such as NF₄⁺SbF₆⁻ and NF₄⁺Sb₂F₁₁⁻, have also been synthesized and studied, though complete crystal structure determinations have faced similar challenges. acs.org The synthesis of compounds like bis(this compound) hexafluorostannate, (NF₄)₂SnF₆, further underscores the range of complex salts that can be formed and characterized using these diffraction methods. acs.org
Table 1: Crystallographic Data for this compound Tetrafluoroborate (NF₄⁺BF₄⁻)
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P42/m |
| Unit Cell Dimension (a) | 9.92 (1) Å |
| Unit Cell Dimension (c) | 5.23 (1) Å |
| Z (formula units per cell) | 4 |
| R-value | 0.071 |
| N-F Bond Length (approx.) | 1.30 Å |
Data sourced from Christe et al., 1977. acs.org
Powder X-ray Diffraction for Structural Confirmation and Polymorphism Studies
Powder X-ray diffraction (PXRD) is a complementary and highly valuable technique for the characterization of this compound compounds. libretexts.org Unlike single-crystal analysis, which examines a perfect, isolated crystal, PXRD provides information about the bulk crystalline material. libretexts.org This is particularly useful for confirming the identity and purity of a synthesized batch of a this compound salt by comparing its experimental diffraction pattern to a simulated pattern derived from single-crystal data. researchgate.net
A key application of PXRD is in the study of polymorphism, which is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties. While specific studies on the polymorphism of NF₄⁺ salts are not extensively detailed in the literature, the phenomenon is well-documented in other energetic and fluorine-containing compounds. acs.orgdtic.milresearchgate.net The methodology involves collecting diffraction data over a range of temperatures or pressures to identify phase transitions, which appear as changes in the diffraction pattern. researchgate.net For this compound salts, which are often synthesized at low temperatures, PXRD is an essential tool for monitoring structural changes and stability as the temperature is varied. The technique can reveal the formation of different crystalline phases, providing insight into the thermodynamic and kinetic stability of these high-energy materials. libretexts.orgmpg.de
Electron Spin Resonance (ESR) Spectroscopy for Detection of Radical Intermediates in NF₄⁺ Pathways
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying chemical species that have one or more unpaired electrons. byjus.comdu.ac.in This makes it an indispensable tool for detecting and characterizing radical intermediates in reaction mechanisms. icmab.esnih.gov In the context of this compound chemistry, ESR has provided crucial evidence for the mechanistic pathways involved in the synthesis of NF₄⁺ salts.
The synthesis of NF₄⁺ salts, particularly through methods like the low-temperature UV photolysis of reactants such as NF₃, F₂, and a strong Lewis acid, was long postulated to proceed through radical intermediates. ESR spectroscopy has been instrumental in confirming this hypothesis. dtic.mil Studies have provided direct ESR evidence for the formation of the nitrogen trifluoride radical cation, NF₃•⁺, as a key intermediate in the synthesis of NF₄⁺ salts. dtic.mil This radical cation is paramagnetic due to its unpaired electron and can therefore be detected by ESR. byjus.com
The experimental setup typically involves generating the intermediates at very low temperatures (cryogenic conditions) within the ESR spectrometer's resonant cavity and observing the resulting spectrum. google.com The analysis of the ESR spectrum, specifically the g-value and the hyperfine splitting patterns caused by the interaction of the unpaired electron with the nitrogen and fluorine nuclei, allows for the unambiguous identification of the NF₃•⁺ radical. slideshare.netlibretexts.org This detection provides strong support for a reaction mechanism where NF₃ is first oxidized to the NF₃•⁺ radical cation, which then reacts further to form the stable, diamagnetic NF₄⁺ cation. dtic.mil
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | NF₄⁺ |
| This compound Tetrafluoroborate | NF₄⁺BF₄⁻ |
| Tetrafluoromethane | CF₄ |
| Tetrafluoroborate | BF₄⁻ |
| This compound Hexafluoroantimonate | NF₄⁺SbF₆⁻ |
| This compound Di-antimonate | NF₄⁺Sb₂F₁₁⁻ |
| Bis(this compound) Hexafluorostannate | (NF₄)₂SnF₆ |
| Nitrogen Trifluoride | NF₃ |
| Fluorine | F₂ |
Reactivity and Reaction Mechanism Studies of Tetrafluoroammonium Compounds
Oxidative Capabilities and Electrophilic Fluorinating Power of Tetrafluoroammonium
The this compound cation is characterized by a nitrogen atom in a formal +5 oxidation state, contributing to its exceptional reactivity. sciencemadness.org It readily participates in reactions where it can oxidize other species or act as a source of electrophilic fluorine.
This compound as an Exceptionally Powerful Oxidizer and Fluorinating Agent
This compound salts are recognized as some of the most powerful oxidizing and fluorinating agents known. thieme-connect.de Their high reactivity stems from the high electronegativity of the fluorine atoms and the positive charge on the nitrogen atom, which makes the fluorine atoms highly electrophilic. thieme-connect.dethieme-connect.de This allows NF4+ salts to react with a wide range of substrates, including those that are typically considered inert. wikipedia.org For instance, they are capable of fluorinating aromatic compounds and even methane. wikipedia.org The oxidizing power of N-F compounds is significantly influenced by the substituents on the nitrogen atom; electron-withdrawing groups or a positive charge on the nitrogen enhance the oxidizing capability. thieme-connect.de
Electrophilic Fluorination Mechanisms of Organic Substrates by NF4+ Salts
The electrophilic fluorination of organic compounds by NF4+ salts generally involves the transfer of a fluorine atom to a nucleophilic center in the organic molecule. alfa-chemistry.comwikipedia.org The mechanism is thought to proceed via either a single-electron transfer (SET) or an SN2-type pathway, though the exact mechanism can be substrate-dependent and is still a subject of some debate. wikipedia.org
In the case of aromatic substrates, the reaction often follows an electrophilic aromatic substitution (EAS) mechanism. alfa-chemistry.com For example, the fluorination of nitrobenzene (B124822) with this compound tetrafluoroborate (B81430) yields 3-fluoronitrobenzene as the major product. thieme-connect.de With enolates or silyl (B83357) enol ethers, the reaction is believed to occur through a nucleophilic attack on the electrophilic fluorine atom. alfa-chemistry.com The choice of counter-anion in the NF4+ salt can subtly influence the reactivity. wikipedia.org
Reactions of this compound with Various Inorganic Species
This compound salts are highly reactive towards a variety of inorganic species. They are known to react with water, which precludes its use as a solvent for these reactions. wikipedia.org Instead, anhydrous solvents like hydrogen fluoride (B91410), bromine trifluoride, and bromine pentafluoride are used. wikipedia.org
NF4+ salts can undergo metathesis reactions with other salts to produce new this compound salts. wikipedia.orgscispace.com For example, NF4SbF6 can be used to prepare other salts like NF4SO3F. researchgate.net The this compound cation can also oxidize various inorganic anions. For instance, in an anhydrous HF solution, NF4+ can oxidize WF6- to WF6. researchgate.net Attempts to synthesize the nitrate (B79036) salt, NF4NO3, were unsuccessful due to the rapid fluorination of the nitrate anion. wikipedia.org
Mechanistic Pathways of Electron Transfer and Oxidation Mediated by NF4+
The potent oxidizing power of the this compound cation is intrinsically linked to its ability to facilitate electron transfer processes. Understanding these mechanistic pathways is crucial for harnessing its reactivity in a controlled manner.
Role of Lewis Acids in the Extraordinary Enhancement of Fluorine's Oxidizing Power via NF4+ Formation
The formation of the this compound cation from nitrogen trifluoride (NF3), fluorine (F2), and a strong Lewis acid is a key process that dramatically enhances the oxidizing power of fluorine. researchgate.netnih.govresearchgate.net The Lewis acid, such as antimony pentafluoride (SbF5), acts as a fluoride ion acceptor, facilitating the formation of the NF4+ cation. scispace.comresearchgate.netresearchgate.net
Computational studies have shed light on the mechanism of this process. researchgate.netnih.govresearchgate.net The initial step involves the generation of fluorine atoms from F2. researchgate.netnih.gov A key intermediate in the reaction is the NF3+ cation. researchgate.netnih.gov The Lewis acid is believed to react with a fluorine atom to form a highly reactive LAF radical (e.g., SbF6 radical). researchgate.netresearchgate.net These LAF radicals are exceptionally powerful oxidizers, capable of oxidizing NF3 to NF3+. researchgate.netnih.govresearchgate.net This enhancement of fluorine's oxidizing power by strong Lewis acids is a significant finding in the chemistry of these compounds. researchgate.netnih.govresearchgate.net
Kinetic Studies of Reactions Involving this compound Cations
Kinetic studies provide valuable insights into the reaction rates and mechanisms of electrophilic fluorination reactions involving N-F reagents. acs.org While specific kinetic data for this compound cations are not extensively detailed in the provided search results, the general principles of electrophilic fluorination kinetics can be applied.
Studies on other electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have shown that these reactions typically follow second-order kinetics. acs.org The rates of fluorination have been correlated with the electrophilicity of the N-F reagent and the nucleophilicity of the substrate. acs.org It is established that the fluorination proceeds via a direct attack of the nucleophile on the fluorine atom, rather than through a single-electron transfer (SET) process. acs.org The development of empirical electrophilicity parameters allows for a quantitative comparison of the fluorinating power of different N-F reagents. acs.org Such kinetic investigations are crucial for the rational design of new fluorination reactions and for optimizing reaction conditions. worktribe.com
Decomposition Pathways and Stability Considerations in Reaction Media for NF₄⁺ Compounds
The this compound cation (NF₄⁺) is a high-energy species, and its salts are valued as powerful oxidizing agents and for their role in electrophilic fluorination. wikipedia.orgsciencemadness.org However, the reactivity that makes these compounds useful also contributes to their inherent instability under certain conditions. Understanding the decomposition pathways and the stability of NF₄⁺ in various solvents is crucial for its safe handling and effective use in synthetic chemistry.
Thermal Decomposition Mechanisms and Products of this compound Salts
The thermal stability of this compound salts is highly dependent on the nature of the counter-anion. The decomposition of these salts typically proceeds through the transfer of a fluoride ion from the NF₄⁺ cation to the anion or through the homolytic cleavage of an N-F bond, leading to the formation of nitrogen trifluoride (NF₃), fluorine (F₂), and other products derived from the anion.
Research has shown that salts with less stable, more oxidizing, or more basic anions tend to decompose at lower temperatures. For instance, attempts to synthesize this compound nitrate (NF₄NO₃) were unsuccessful due to the rapid fluorination of the nitrate ion, yielding NF₃ and fluorine nitrate (FONO₂). wikipedia.org Similarly, the reaction of NF₄⁺ with the dinitramide anion leads to the formation of the thermally unstable fluorodinitroamine (FN(NO₂)₂). researchgate.net
The thermal decomposition of several key this compound salts has been studied, revealing a range of decomposition temperatures and products. For example, NF₄SbF₆ is stable up to high temperatures but decomposes rapidly above 300°C to nitrogen trifluoride, fluorine, and antimony pentafluoride. researchgate.net In contrast, NF₄BF₄ is stable at room temperature in a dry environment but decomposes above 250°C into its constituent reactants: NF₃, BF₃, and F₂. researchgate.net The salt NF₄WOF₅ is stable up to 60°C, above which it decomposes to form NF₄W₂O₂F₉, NF₃, OF₂, and WF₆. researchgate.net Another example, NF₄SO₃F, is stable at 0°C but decomposes at 10°C to yield FOSO₂F and NF₃. researchgate.net
The following table summarizes the decomposition data for several this compound salts:
| Salt | Decomposition Temperature (°C) | Decomposition Products |
| NF₄BF₄ | >250 | NF₃, BF₃, F₂ researchgate.net |
| NF₄SbF₆ | >300 | NF₃, F₂, SbF₅ researchgate.net |
| NF₄AsF₆ | Slightly lower than NF₄SbF₆ | NF₃, F₂, AsF₅ acs.org |
| NF₄WOF₅ | >60 | NF₄W₂O₂F₉, NF₃, OF₂, WF₆ researchgate.net |
| NF₄SO₃F | >10 | FOSO₂F, NF₃ researchgate.net |
| NF₄ClO₄ | Not specified, but decomposes to FClO₃ | FClO₃, NF₃ sciencemadness.org |
Investigation of NF₄⁺ Stability in Anhydrous Solvents for Synthetic Applications
The high reactivity of the this compound cation necessitates the use of anhydrous solvents to prevent its rapid hydrolysis to nitrogen trifluoride and oxygen. researchgate.netsciencemadness.org The choice of solvent is critical for synthetic applications, as the stability of the NF₄⁺ cation can vary significantly depending on the solvent's properties.
Anhydrous hydrogen fluoride (aHF) is a common solvent for reactions involving NF₄⁺ salts due to its ability to stabilize the cation. researchgate.netgoogle.comresearchgate.net Solutions of NF₄⁺ salts in aHF are often used for metathesis reactions to prepare other this compound salts. researchgate.netresearchgate.net For example, NF₄SO₃F was successfully prepared by the metathesis of NF₄SbF₆ and CsSO₃F in aHF at -78°C. researchgate.net The resulting salt is stable in the HF solution at room temperature. researchgate.net Similarly, the NF₄⁺HF₂⁻ salt is reported to be stable in an HF solution at 25°C. researchgate.net
However, the stability of NF₄⁺ in other anhydrous solvents can be limited. Solvents that can be oxidized by the highly electrophilic NF₄⁺ cation are unsuitable. The reactivity of NF₄⁺ is such that it can react with methane, highlighting its potent fluorinating power. wikipedia.org
For synthetic applications where aHF is not suitable, other anhydrous solvents have been explored. The reaction of NF₄SbF₆ with alkali metal nitrates has been carried out in acetonitrile (B52724) (CH₃CN) and sulfur dioxide (SO₂) solutions at low temperatures to produce fluorine nitrate. researchgate.net This indicates that NF₄⁺ has sufficient stability in these solvents under specific conditions to be a useful reagent.
The stability of the NF₄⁺ cation in different anhydrous solvents is summarized in the table below, based on its successful use in synthetic procedures.
| Solvent | Conditions | Application |
| Anhydrous Hydrogen Fluoride (aHF) | Room Temperature & Low Temperatures (-78°C) | Metathesis reactions, synthesis of various NF₄⁺ salts researchgate.netgoogle.comresearchgate.net |
| Acetonitrile (CH₃CN) | Low Temperatures (-30°C) | Synthesis of fluorine nitrate researchgate.net |
| Sulfur Dioxide (SO₂) | Low Temperatures (-64°C) | Synthesis of fluorine nitrate researchgate.net |
| Bromine Trifluoride (BrF₃) | Not specified | General solvent for NF₄⁺ salts wikipedia.org |
| Bromine Pentafluoride (BrF₅) | Not specified | General solvent for NF₄⁺ salts wikipedia.orggoogle.com |
| Iodine Pentafluoride (IF₅) | Not specified | General solvent for NF₄⁺ salts wikipedia.org |
Theoretical and Computational Chemistry Approaches to Tetrafluoroammonium
Quantum Chemical Calculations for Molecular and Electronic Structure of NF4+
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. northwestern.edu For the NF4+ cation, these methods have been essential in determining its geometry, the nature of its chemical bonds, and its electronic configuration.
The molecular structure of the tetrafluoroammonium cation has been extensively investigated using a variety of quantum chemical methods. Both Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting molecular geometries and analyzing bonding characteristics. rsc.orgsolubilityofthings.comnih.gov
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have been employed to study NF4+. solubilityofthings.com High-level coupled-cluster methods, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are often used to obtain highly accurate results for geometry and energy. nih.gov For instance, calculations at the CCSD(T)-F12b/cc-pVQZ-F12 level have been used to optimize geometries of various N-F containing cations, providing benchmark data. researchgate.net
DFT methods, which approximate the complex many-electron problem by using the electron density, offer a computationally less expensive alternative while often providing results of comparable accuracy to traditional ab initio methods. nih.govnih.gov Various functionals are used to approximate the exchange-correlation energy, which is the key component of DFT.
For NF4+, both DFT and ab initio calculations predict a tetrahedral geometry (Td symmetry), which is isoelectronic with tetrafluoromethane (CF4) and the tetrafluoroborate (B81430) anion (BF4-). The bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, reveals a highly polarized N-F bond, with significant positive charge residing on the central nitrogen atom and negative charge on the fluorine atoms. The Quantum Theory of Atoms in Molecules (QTAIM) has also been applied to analyze the electron density and characterize the nature of the intermolecular interactions in systems involving NF4+. researchgate.net
Table 1: Calculated N-F Bond Length in NF4+ with Different Theoretical Methods
| Method | Basis Set | N-F Bond Length (Å) | Reference |
|---|---|---|---|
| CCSD(T) | aug-cc-pVTZ | (Value not specified in snippets) | researchgate.net |
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the treatment of electron correlation. nih.gov A basis set is a set of mathematical functions used to build molecular orbitals. For fluorine-containing compounds, which have a high density of electrons, the choice of basis set is particularly crucial.
Correlation-consistent basis sets developed by Dunning and coworkers, such as cc-pVnZ and aug-cc-pVnZ (where n=D, T, Q, 5, etc.), are systematically designed to converge towards the complete basis set (CBS) limit. uni-muenchen.dewsu.edu The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions and weak intermolecular interactions. wsu.edu For core-electron correlation, specialized basis sets like cc-pCVnZ and cc-pwCVnZ have been developed. researchgate.net The quality of the basis set can significantly affect the calculated properties, and studies often employ extrapolation schemes to estimate the CBS limit, providing a benchmark for comparison. uni-muenchen.demdpi.com
Electron correlation refers to the interaction between electrons. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) are explicitly designed to account for these effects. nih.gov The impact of electron correlation is significant in accurately predicting the properties of fluoronitrogen compounds. For example, comparing results from the Hartree-Fock (HF) method, which does not include electron correlation, with those from CCSD(T) can reveal the magnitude of correlation effects on properties like molecular geometry and NMR shieldings. mdpi.com For open-shell systems, unrestricted versions of these methods (e.g., UHF, UMP2, UCCSD(T)) are utilized. nih.gov
Application of Density Functional Theory (DFT) and Ab Initio Methods for NF4+ Geometry and Bonding Analysis
Computational Modeling of NF4+ Reaction Mechanisms and Energy Landscapes
The synthesis of this compound salts, typically from nitrogen trifluoride (NF3), fluorine (F2), and a strong Lewis acid (LA) like SbF5, has been the subject of computational investigation. researchgate.netresearchgate.net These studies aim to elucidate the reaction mechanism, which was not fully established by experiments alone. Computational studies have shown that the first step involves the generation of fluorine atoms. researchgate.net A key question was whether the F atom then reacts with NF3 or the Lewis acid.
Computational modeling revealed that while the formation of both the NF4 radical and LAF radicals are thermodynamically similar, only the LAF radicals (e.g., SbF6) are thermally stable enough at reaction temperatures to be viable intermediates. researchgate.net Most significantly, calculations demonstrated that these LAF radicals are powerful enough to oxidize NF3 to the NF3+ cation, a key intermediate in the formation of NF4+. researchgate.net
Formation Pathway:
F2 ⇌ 2 F· (Initiation)
F· + LA ⇌ LAF·
LAF· + NF3 → NF3+ + LAF-
NF3+ + F· → NF4+
Decomposition pathways of NF4+ salts have also been studied. For example, the salt NF4SbF6 decomposes at temperatures above 300°C to NF3, F2, and SbF5. researchgate.netresearchgate.net The hydrolysis of the NF4+ cation is another important decomposition route, quantitatively producing NF3 and O2. pianetachimica.it Computational studies can model the energy profiles of these decomposition reactions, identifying transition states and activation barriers that govern the kinetics of these processes. researchgate.net
Thermochemistry, the study of heat energy associated with chemical reactions, is a critical aspect of understanding the stability and reactivity of compounds like NF4+. solubilityofthings.comwebassign.net Computational chemistry allows for the prediction of key thermochemical properties, such as enthalpies of formation (ΔHf°), which are often difficult to measure experimentally for highly reactive or unstable species.
Accurate computational methods, such as the Feller-Peterson-Dixon (FPD) approach, and composite methods like Gaussian-n (Gn) theories, are used to predict these properties. researchgate.netosti.gov These methods combine calculations at different levels of theory and with various basis sets to achieve high accuracy, often referred to as "chemical accuracy" (typically within 1 kcal/mol of experimental values). researchgate.net
The enthalpies of formation for several NF4+ salts have been determined experimentally and computationally. researchgate.net These values can be used in conjunction with lattice energy calculations, for instance using the Kapustinskii equation, to estimate the enthalpy of formation of the gaseous NF4+ cation and the fluoride (B91410) ion affinity of NF3. researchgate.net
Table 2: Reported Enthalpies of Formation (ΔHf°) for NF4+ Salts (solid state)
| Compound | ΔHf° (kJ/mol) | Reference |
|---|---|---|
| NF4BF4 | -1410 ± 5 | researchgate.net |
| NF4AsF6 | -1538 ± 11 | researchgate.net |
| NF4SbF6 | -1669 ± 12 | researchgate.net |
These predicted energetic properties are crucial for assessing the feasibility of reactions involving NF4+ and for understanding its potential as a high-energy material. webassign.netpurdue.edu
Simulation of Formation and Decomposition Pathways, Including Transition States and Intermediates
Intermolecular Interactions and Cluster Formation Involving the NF4+ Cation
The way in which the NF4+ cation interacts with other molecules and ions is fundamental to understanding its behavior in condensed phases and its role in crystal engineering. Computational methods are uniquely suited to exploring these non-covalent interactions. mdpi.com
Studies have been conducted on the formation of clusters between the NF4+ cation and other molecules. For example, the interactions between NF4+ and hydrogen cyanide (HCN) have been analyzed using MP2 and DFT calculations. researchgate.net This research explored how the HCN molecule can link to the NF4+ cation through either the fluorine atoms or the central nitrogen atom, forming σ-hole bonds. researchgate.net The analysis of these interactions often involves methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbitals (NBO) to understand the mechanism of intermolecular bond formation. researchgate.net
For clusters of NF4+ with multiple HCN molecules (NF4+⋯(NCH)n where n can be up to 8), geometry optimizations have been performed to find the most stable structures. researchgate.net Energy decomposition analysis can further break down the interaction energy into components like electrostatic, polarization, and charge transfer, revealing the nature of the bonding. researchgate.net In the case of N⋯N and N⋯F σ-hole bonds, the electrostatic interaction was found to be the most significant attractive force. researchgate.netarxiv.orgnih.gov
This area of research is vital for predicting how NF4+ will arrange itself in a crystal lattice with different counter-anions and for understanding the initial stages of solvation.
Analysis of Lewis Acid-Lewis Base Interactions with NF₄⁺
In the framework of Lewis acid-base theory, a Lewis acid is defined as an electron-pair acceptor. algoreducation.com The this compound cation (NF₄⁺) serves as a potent Lewis acid. The central nitrogen atom, despite being surrounded by four fluorine atoms, carries a significant positive charge, making it electrophilic and capable of accepting electron pairs from Lewis bases. researchgate.netencyclopedia.pub The high electronegativity of the fluorine atoms inductively withdraws electron density from the nitrogen, further enhancing its Lewis acidic character.
Computational studies, such as those performed at the MP2/6-311++G(d,p) level of theory, have analyzed the interactions between NF₄⁺ and Lewis bases like hydrogen cyanide (HCN). researchgate.net These studies reveal that the Lewis base can interact with different sites on the cation. When the HCN molecule approaches via its nitrogen atom, it can form a non-covalent bond with the nitrogen center of the NF₄⁺ cation. researchgate.net This type of interaction, occurring at a region of positive electrostatic potential on the cation, is characterized as a σ-hole bond. researchgate.net The formation of these complexes demonstrates the ability of NF₄⁺ to engage in specific, directional interactions governed by its electronic structure.
Application of Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis to NF₄⁺ Interactions
To gain a deeper understanding of the bonding and intermolecular interactions involving the this compound cation, computational chemists employ sophisticated analytical tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.netorientjchem.org
QTAIM analysis examines the topology of the electron density (ρ(r)) to characterize chemical bonds and interactions. orientjchem.org In studies of complexes like NF₄⁺⋯NCH, QTAIM is used to locate bond critical points (BCPs) between the interacting atoms. The properties at these BCPs, such as the value of the electron density and its Laplacian (∇²ρ(r)), provide quantitative measures of the interaction's strength and nature. researchgate.netorientjchem.org This allows for a clear distinction between covalent bonds, ionic bonds, and weaker non-covalent interactions like the σ-hole bonds formed by NF₄⁺. researchgate.net
NBO analysis focuses on the localized bonding orbitals and lone pairs within a molecule, providing a chemically intuitive picture of bonding and charge distribution. researchgate.net For NF₄⁺ and its complexes, NBO analysis is applied to investigate donor-acceptor interactions, which correspond to charge transfer between the orbitals of the interacting species. researchgate.net For instance, in the NF₄⁺⋯NCH complex, NBO analysis can quantify the charge transfer from the nitrogen lone pair of the HCN molecule (the Lewis base) to the antibonding orbitals of the NF₄⁺ cation (the Lewis acid). researchgate.netresearchgate.net This method helps elucidate the mechanism of bond formation and the electronic factors that stabilize these intermolecular links. researchgate.net
Thermodynamic and Kinetic Modeling of this compound Reactivity
Computational modeling is indispensable for quantifying the thermodynamic stability and kinetic reactivity of this compound and its compounds. These models provide crucial data on formation energies, decomposition barriers, and reaction mechanisms.
Application of Born-Haber Cycles for Energy Estimations of NF₄⁺ Salt Formation
The Born-Haber cycle is a thermodynamic model that relates the lattice energy of an ionic solid to the enthalpies of formation and other energy terms for its constituent elements. acs.org This cycle is a powerful tool for estimating thermodynamic properties that are difficult to measure experimentally, such as the gas-phase enthalpy of formation of ions or the lattice energies of complex salts. acs.orgacs.org
For this compound salts, Born-Haber cycles are constructed to connect the standard enthalpy of formation of the salt (e.g., NF₄⁺SbF₆⁻) to several key energetic steps. These include the enthalpy of formation of the precursor molecules (e.g., NF₃, F₂, SbF₅), the dissociation energy of F₂, the ionization energy to form NF₄⁺ from a neutral precursor, the electron affinity of the Lewis acid to form the anion (e.g., SbF₆⁻), and the lattice energy of the resulting salt. acs.orgresearchgate.net By combining known experimental values with computationally estimated lattice energies, it is possible to derive values for unknown quantities, such as the gas-phase enthalpy of formation of the NF₄⁺ cation, ΔfH°(NF₄⁺,g). acs.org Such analyses have placed the value for ΔfH°(NF₄⁺,g) at approximately 903 ± 32 kJ/mol. acs.org
Below is a table of selected thermodynamic data for NF₄⁺ salts, derived from both experimental measurements and Born-Haber cycle calculations.
| Compound | Property | Value (kJ/mol) | Reference |
| NF₄⁺(g) | Standard Enthalpy of Formation (ΔfH°) | 903 ± 32 | acs.org |
| (NF₄)₂NiF₆(s) | Standard Enthalpy of Formation (ΔfH°) | -1033 | researchgate.net |
| (NF₄)₂NiF₆(s) | Enthalpy of Decomposition | 134.7 ± 13.0 | researchgate.net |
| NF₄SbF₆(s) | Standard Enthalpy of Formation (ΔfH°) | -1649 | researchgate.net |
| NF₄SbF₆(s) | Enthalpy of Decomposition | 245.6 ± 28.9 | researchgate.net |
This table presents selected thermodynamic data for the this compound cation and some of its salts. The values are derived from a combination of experimental techniques and computational estimations using methods like the Born-Haber cycle.
Computational Assessment of Reaction Kinetics and Activation Barriers
Beyond thermodynamics, computational chemistry provides critical insights into the kinetics of reactions involving NF₄⁺, including its formation and decomposition. This involves calculating potential energy surfaces to identify transition states and determine activation energy barriers. worldscientific.comresearchgate.net
Similarly, the thermal decomposition kinetics of NF₄⁺ salts have been modeled. For NF₄BF₄, calculations showed that the global activation energy for decomposition is nearly identical to the heat of the formation reaction. dtic.mil This suggests that the rate-determining step is approximately thermochemically neutral. dtic.mil These computational assessments of reaction pathways and energy barriers are crucial for understanding the stability of NF₄⁺ salts and predicting their behavior under different conditions.
| Reaction/Process | Computational Finding | Significance | Reference(s) |
| Formation of NF₄⁺ Salts (from NF₃, F₂, and Lewis Acid) | The reaction proceeds via F atom generation and an NF₃⁺ intermediate. The subsequent reaction is F + LA, not F + NF₃. | Elucidated a long-standing mechanistic question by assessing the thermal stability of radical intermediates. | researchgate.net |
| Decomposition of NF₄BF₄ | The activation energy for decomposition was found to be approximately equal to the enthalpy of the formation reaction. | Indicates the rate-determining step is nearly thermoneutral and provides insight into the stability of the salt. | dtic.mil |
This table summarizes key findings from the computational modeling of the kinetics and reaction mechanisms involving the this compound cation.
Advanced Research Applications and Future Directions in Tetrafluoroammonium Chemistry
Development of Novel Fluorinating Reagents and Oxidizers Derived from Tetrafluoroammonium
The potent reactivity of this compound salts makes them not only powerful reagents in their own right but also valuable precursors for synthesizing other specialized oxidizers and fluorinating agents. A key area of research involves using NF₄⁺ salts to introduce fluorine into other molecules to create new, highly energetic compounds.
A significant achievement in this area is the synthesis of fluorodinitroamine (FN(NO₂)₂), the first example of an inorganic fluoronitroamine. researchgate.net This thermally unstable, high-energy material is formed through the fluorination of the dinitramide anion [N(NO₂)₂]⁻. This compound salts, such as this compound hexafluoroantimonate (NF₄SbF₆), have been identified as the preferred fluorinating agents for this transformation. researchgate.net The reaction demonstrates the utility of NF₄⁺ in creating novel molecules with a high density of energetic functional groups.
The development of such derived reagents is a critical step toward fine-tuning the reactive properties needed for specific applications, moving beyond the direct use of the highly reactive NF₄⁺ cation itself.
Table 1: Novel Reagents Derived from this compound Salts
| Precursor Reagent | Derived Compound | Type of Compound | Reference |
|---|---|---|---|
| This compound hexafluoroantimonate (NF₄SbF₆) | Fluorodinitroamine (FN(NO₂)₂) | Inorganic Fluoronitroamine | researchgate.net |
Role of NF₄⁺ in the Synthesis of High-Energy Density Materials and Propellants
The this compound cation is a key ingredient in the formulation of High-Energy Density Materials (HEDM), including solid rocket propellants and explosives. osti.gov Its value lies in its high positive heat of formation, its ability to generate fluorine gas upon decomposition, and its high nitrogen content.
This compound salts are crucial components in solid propellant NF₃-F₂ gas generators, which are used in chemical lasers like the HF-DF laser. osti.gove-bookshelf.de Furthermore, research into composite solid rocket propellants has explored the use of this compound salts as additives to enhance performance. Studies have shown that introducing these salts can significantly increase the propellant's burning rate. researchgate.net However, a notable drawback is that the decomposition of this compound also liberates high molecular weight products, which can be detrimental to propellant efficiency. researchgate.net For instance, one study noted that while a nano-aluminum composite additive could enhance the burning rate by up to 4.7 times, it came with a predicted loss of 22 seconds in theoretical specific impulse. researchgate.net
The theoretical performance of fluorine-based propellants is high; for example, the liquid fluorine-liquid ammonia (B1221849) combination has a calculated maximum specific impulse of 311.5 lb-s/lb, though experimental values have been lower. nasa.govdtic.mil While specific performance data for purely NF₄⁺-based propellants is not widely published, its role as a powerful oxidizer continues to drive research into new HEDM formulations. osti.govresearchgate.net
Table 2: Applications of this compound (NF₄⁺) in High-Energy Materials
| Application Area | Role of NF₄⁺ | Key Findings / Observations | Reference(s) |
|---|---|---|---|
| Solid Rocket Propellants | Additive | Enhances burning rate but can lead to specific impulse loss and high molecular weight byproducts. | researchgate.net |
| Gas Generators | Key Ingredient | Used for NF₃/F₂ gas generators for chemical HF/DF lasers. | osti.gove-bookshelf.de |
| High-Energy Density Materials (HEDM) | Powerful Oxidizer | Serves as a highly energetic component due to its oxidizing power and high nitrogen content. | osti.gov |
Strategies for Facilitating Fluorine-Oxygen Exchange Reactions Using this compound
A specialized application of this compound's reactivity is in facilitating fluorine-oxygen exchange reactions. This process is important for the controlled synthesis of oxyfluorides from fluorides. dtic.mil A primary strategy involves the reaction of a this compound salt with an oxygen-containing anion, such as the nitrate (B79036) anion (NO₃⁻).
Initial attempts to synthesize this compound nitrate (NF₄NO₃) were unsuccessful because the NF₄⁺ cation rapidly fluorinated the nitrate anion. wikipedia.org This reaction, shown below, is a clear example of a fluorine-oxygen exchange facilitated by this compound:
NF₄⁺ + NO₃⁻ → NF₃ + FONO₂
In this reaction, a fluorine atom from the this compound cation is transferred to the nitrate anion, resulting in the formation of nitrogen trifluoride (NF₃) and fluorine nitrate (FONO₂). wikipedia.org This demonstrates a method for the controlled replacement of an oxygen-linked group with a fluorine atom under specific conditions, highlighting the unique reactivity of the NF₄⁺ ion. This reactivity profile is distinct from hydrolysis, which is a more common but often less controlled method for fluorine-oxygen replacement. dtic.mil
Emerging Methodologies in the Synthesis and Reactivity of this compound Compounds
The synthesis of this compound salts has evolved from initial high-pressure methods to more varied and controlled laboratory procedures. Understanding these methodologies is key to expanding the availability and application of NF₄⁺ compounds.
The foundational method for producing this compound salts involves the reaction of nitrogen trifluoride (NF₃) and fluorine (F₂) with a strong Lewis acid, such as antimony pentafluoride (SbF₅), at elevated temperatures and pressures. scispace.comresearchgate.net This produces salts like NF₄SbF₆, which can then be used as a precursor for other salts via metathetical reactions. researchgate.netscispace.com Metathesis, typically carried out in a solvent like anhydrous hydrogen fluoride (B91410) (aHF), allows for the exchange of anions, producing a range of salts such as (NF₄)₂SiF₆ and NF₄⁺SO₃F⁻. researchgate.net
More recent advancements include the development of an ion-exchange process suitable for producing advanced NF₄⁺ salts. dtic.milresearchgate.net Furthermore, significant progress has been made in understanding the reaction mechanism itself. Computational studies have revealed that the formation of NF₄⁺ from NF₃ and F₂ in the presence of a Lewis acid (LA) involves the NF₃⁺ cation as a key intermediate. The studies suggest that the Lewis acid fluoride radical (LAF•), for example, SbF₆•, acts as an exceptionally powerful oxidizing species that oxidizes NF₃ to NF₃⁺, a critical step in the formation of the final NF₄⁺ salt. researchgate.netresearchgate.net
Table 3: Methodologies for the Synthesis of this compound Compounds
| Synthesis Method | Description | Example Reaction / Products | Reference(s) |
|---|---|---|---|
| Direct Synthesis (Lewis Acid-Assisted) | Reaction of NF₃, F₂, and a strong Lewis acid under heat and pressure. | NF₃ + F₂ + SbF₅ → NF₄SbF₆ | scispace.comresearchgate.net |
| Metathesis | Anion exchange from a precursor salt, typically in aHF solvent. | NF₄SbF₆ + CsSO₃F → NF₄SO₃F + CsSbF₆ | researchgate.netscispace.com |
| Ion Exchange | Use of an acid- and oxidizer-resistant anion exchange medium. | Production of various advanced NF₄⁺ salts. | dtic.milresearchgate.net |
| Mechanistic Advancement | Computational studies clarifying the role of LAF• radicals as the key oxidizing species. | LAF• + NF₃ → LAF⁻ + NF₃⁺ | researchgate.netresearchgate.net |
Exploration of Unexplored Reactivity Profiles and Potential Catalytic Applications of NF₄⁺
While the reactivity of the this compound cation as a potent oxidizer and electrophilic fluorinating agent is well-established, research continues to probe its fundamental chemical behavior. osti.govwikipedia.org However, the exploration of its potential for catalytic applications remains a significant challenge.
A catalyst, by definition, increases the rate of a chemical reaction without being consumed in the process. The extreme reactivity of the NF₄⁺ cation means it is almost invariably consumed during reactions, acting as a stoichiometric reagent rather than a catalyst. Its high oxidizing power leads to its reduction, typically to NF₃. researchgate.net Consequently, there are no established direct catalytic applications for the this compound cation itself in the scientific literature.
Future research into catalytic systems involving fluorine might draw inspiration from related fields. For example, the reaction products of ammonium (B1175870) tetrafluoroborate (B81430) (a related but distinct compound) with silica (B1680970) have been investigated as potential catalysts or catalyst supports. ontosight.ai Such materials leverage the properties of the fluoroborate moiety to create active catalytic sites. While this does not directly involve the NF₄⁺ cation, it suggests that fluorine-containing inorganic compounds could play a role in the design of future catalytic materials. Any potential catalytic cycle involving NF₄⁺ would require a currently unknown, efficient method to regenerate the cation from its reduced form (NF₃) in situ, which remains a formidable synthetic barrier.
Q & A
Basic Research Questions
Q. What experimental methods are employed to synthesize tetrafluoroammonium salts, and how are purity and stability ensured?
- Methodology : this compound salts are typically synthesized via fluorination reactions using anhydrous hydrogen fluoride (HF) as a solvent and fluorinating agent. For example, the reaction of NF₃ with strong oxidizers like PtF₆ in HF yields this compound hexafluoroplatinate (NF₄⁺PtF₆⁻). Purity is verified through elemental analysis and Raman spectroscopy (e.g., characteristic bands at 854 cm⁻¹ for NF₄⁺ vibrations) . Stability is tested by monitoring decomposition in HF solutions using ¹⁵N NMR spectroscopy (triplet at 216.2 ppm with J = 230 Hz) .
Q. How are this compound salts characterized structurally and spectroscopically?
- Methodology : Structural characterization involves X-ray crystallography to confirm ionic lattice arrangements (e.g., NF₄⁺ paired with anions like BF₄⁻ or MnF₆²⁻). Spectroscopic techniques include Raman spectroscopy (to identify NF₄⁺ symmetric stretching modes) and ¹⁵N NMR (to probe electronic environments). Thermal stability is assessed via thermogravimetric analysis (TGA) under inert atmospheres .
Q. What are the primary decomposition products of this compound salts, and how are they quantified?
- Methodology : Decomposition under heat or solvent removal releases NF₃ and F₂ in stoichiometric ratios. For instance, a salt with 65.6% fluorine content decomposes to produce 2.5 moles of F₂ per mole of NF₃. Quantification involves gas chromatography (GC) and mass spectrometry (MS) to measure evolved gases .
Advanced Research Questions
Q. How do solvent polarity and anion choice influence the stability of this compound salts?
- Methodology : Stability is tested in polar aprotic solvents (e.g., HF, SO₂) versus nonpolar media. Anion effects are studied by synthesizing salts with varying counterions (e.g., BF₄⁻ vs. MnF₆²⁻) and monitoring decomposition rates via TGA and differential scanning calorimetry (DSC). For example, NF₄⁺MnF₆²⁻ exhibits higher thermal stability (>150°C) than NF₄⁺BF₄⁻ .
Q. What kinetic models explain the decomposition pathways of this compound salts?
- Methodology : Isothermal TGA experiments at varying temperatures (50–200°C) are used to derive activation energies via the Arrhenius equation. Mechanistic insights are gained by analyzing intermediate species with in-situ Raman spectroscopy and comparing theoretical predictions (e.g., density functional theory calculations) with experimental data .
Q. How can contradictions in reported thermal stability data for this compound salts be resolved?
- Methodology : Discrepancies arise from differences in synthesis conditions (e.g., trace water in HF) or characterization methods. Cross-validation using multiple techniques (e.g., ¹⁵N NMR, Raman, TGA) and controlled replication studies under anhydrous conditions are critical. For example, early reports of instability in air were later attributed to moisture-induced hydrolysis .
Q. What computational approaches predict the reactivity of this compound salts in novel redox systems?
- Methodology : Quantum mechanical calculations (e.g., DFT) model NF₄⁺ interaction with anions and solvents. Parameters like bond dissociation energies and frontier molecular orbitals are computed to predict redox behavior. These models are validated against experimental electrochemical data (e.g., cyclic voltammetry in HF) .
Q. How can this compound salts be applied in advanced materials, such as solid-state fluorinating agents?
- Methodology : Performance is evaluated in fluorination reactions (e.g., converting hydrocarbons to fluorocarbons). Reaction efficiency is measured via GC-MS, while material compatibility is tested using X-ray photoelectron spectroscopy (XPS) to detect surface fluorination. For example, NF₄⁺MnF₆²⁻ has been explored for selective fluorination of aromatic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
